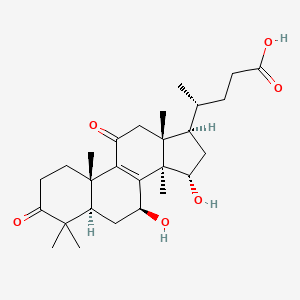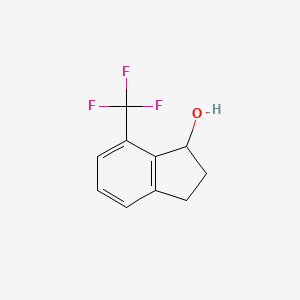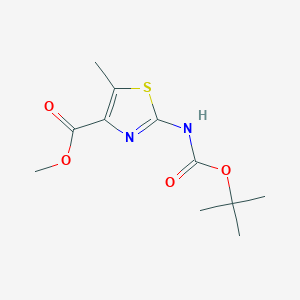
1-(N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its piperidine ring structure, which is substituted with a carboxylic acid group and a bis(tert-butoxycarbonyl)carbamimidoyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with piperidine-4-carboxylic acid, which undergoes protection of the amine group using tert-butoxycarbonyl (Boc) groups. This is followed by the introduction of the carbamimidoyl group through a series of reactions involving reagents such as carbodiimides and amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated reactors and continuous flow systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.
類似化合物との比較
Similar Compounds
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Shares the piperidine ring and Boc protection but lacks the carbamimidoyl group.
1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid ethyl ester: An ester derivative with similar protective groups.
Uniqueness
1-(N,N’-(bis(tert-butoxycarbonyl))carbamimidoyl)piperidine-4-carboxylic acid is unique due to the presence of both the bis(tert-butoxycarbonyl)carbamimidoyl group and the piperidine-4-carboxylic acid structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C17H29N3O6 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
1-[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H29N3O6/c1-16(2,3)25-14(23)18-13(19-15(24)26-17(4,5)6)20-9-7-11(8-10-20)12(21)22/h11H,7-10H2,1-6H3,(H,21,22)(H,18,19,23,24) |
InChIキー |
OWKXYOAEYHHLCN-UHFFFAOYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N1CCC(CC1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCC(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


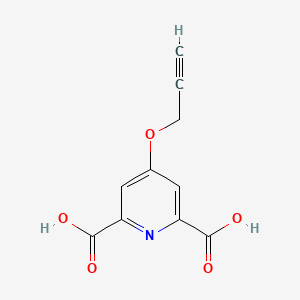
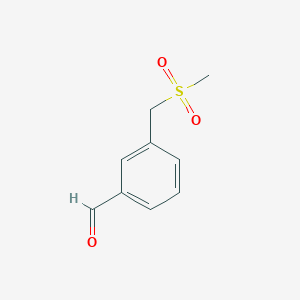

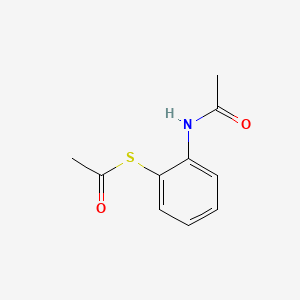

![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
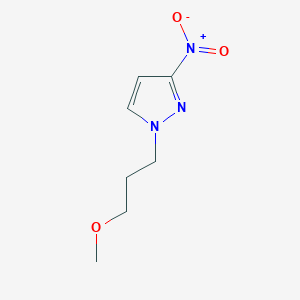
![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
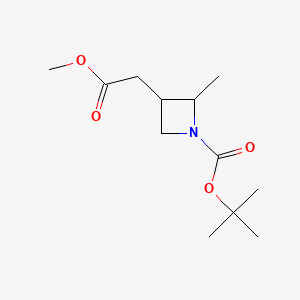
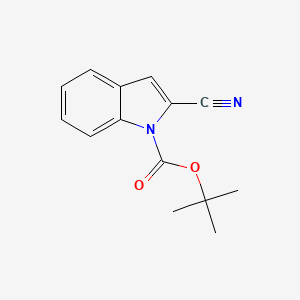
![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
